7-Cyano-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7CN-6Me-PBOA-5one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of 7CN-6Me-PBOA-5one typically involves a multi-step process. One common method includes the reaction of specific aromatic amines with benzobisoxazole derivatives under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
7CN-6Me-PBOA-5one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7CN-6Me-PBOA-5one has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of high-performance polymers and materials with enhanced mechanical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 7CN-6Me-PBOA-5one involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to certain proteins or enzymes, altering their activity and resulting in downstream effects on cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
7CN-6Me-PBOA-5one can be compared to other similar compounds, such as:
7MeOCO-6,9-diMe-PBOA-5one: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and physical properties.
The uniqueness of 7CN-6Me-PBOA-5one lies in its specific substituents and the resulting properties, which make it suitable for a wide range of applications in materials science and beyond.
Eigenschaften
CAS-Nummer |
140413-18-9 |
---|---|
Molekularformel |
C14H9N3O2 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
6-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepine-7-carbonitrile |
InChI |
InChI=1S/C14H9N3O2/c1-17-12-9(8-15)4-2-6-11(12)19-13-10(14(17)18)5-3-7-16-13/h2-7H,1H3 |
InChI-Schlüssel |
YENCYEFWLBZRGS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC=C2OC3=C(C1=O)C=CC=N3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.